Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine

Physicochemical profiling CNS drug design Chromatographic purification

1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine is a synthetic small molecule belonging to the N-arylpiperazine class, characterized by a 4-fluoro-3-nitrophenyl moiety attached to the N1 position of a 4-methylpiperazine scaffold (molecular formula C11H14FN3O2, MW 239.25 g/mol). This compound is primarily employed as a versatile intermediate in medicinal chemistry, where its dual fluoro-nitro substitution pattern and tertiary amine functionality enable selective downstream transformations (e.g., nitro reduction to aniline, nucleophilic aromatic substitution at the fluoro position) that are exploited in the construction of CNS-oriented pharmacophores, notably neuropeptide Y Y5 receptor antagonists and related benzimidazole chemotypes.

Molecular Formula C11H14FN3O2
Molecular Weight 239.25 g/mol
CAS No. 1216614-11-7
Cat. No. B1440591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine
CAS1216614-11-7
Molecular FormulaC11H14FN3O2
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3
InChIKeyAQWWLNGQGSKVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine (CAS 1216614-11-7): A Specialized Piperazine Building Block for CNS-Targeted Synthesis


1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine is a synthetic small molecule belonging to the N-arylpiperazine class, characterized by a 4-fluoro-3-nitrophenyl moiety attached to the N1 position of a 4-methylpiperazine scaffold (molecular formula C11H14FN3O2, MW 239.25 g/mol) . This compound is primarily employed as a versatile intermediate in medicinal chemistry, where its dual fluoro-nitro substitution pattern and tertiary amine functionality enable selective downstream transformations (e.g., nitro reduction to aniline, nucleophilic aromatic substitution at the fluoro position) that are exploited in the construction of CNS-oriented pharmacophores, notably neuropeptide Y Y5 receptor antagonists and related benzimidazole chemotypes [1].

Why In-Class N-Arylpiperazine Analogs Cannot Simply Replace 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine in CNS-Focused Syntheses


Close structural analogs—such as the des-methyl derivative 1-(4-fluoro-3-nitrophenyl)piperazine (CAS 1121610-09-0) or the regioisomeric 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (CAS 221198-29-4)—share the same atom connectivity but diverge critically in physicochemical properties that govern reactivity, purification, and biological target engagement. The presence of the N-methyl substituent on the piperazine ring lowers the basicity by approximately 0.5 pKa units relative to the unsubstituted piperazine congener [1], a shift that directly impacts salt formation, chromatographic behavior, and the protonation state at physiological pH. Simultaneously, the 4-fluoro-3-nitro substitution pattern imposes a unique electronic landscape that controls both the rate of nucleophilic aromatic substitution at the fluorine position and the reduction potential of the nitro group, parameters that are not preserved when the fluorine or nitro groups are relocated or omitted .

Quantitative Evidence Guide for 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine: Key Differentiation from Closest Analogs


Lower Basicity vs. Des-Methyl Analog Drives Superior Chromatographic Purification and CNS-Compliant Ionization

The conjugate acid of 1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine has a predicted pKa of 7.28±0.42 . In contrast, the des-methyl analog 1-(4-fluoro-3-nitrophenyl)piperazine inherits the parent piperazine pKa of approximately 9.67 (experimental) [1]; even after accounting for the electron-withdrawing aryl substituent, its pKa is expected to remain ≥8.5. This ≥1.2-pKa-unit separation means the methylated compound is significantly less protonated at preparative HPLC conditions (pH ~6.5–7.0), leading to sharper peak shape and reduced silanol interactions, while at physiological pH 7.4 the methylated congener is approximately 50:50 neutral:protonated—a distribution considered optimal for passive blood-brain barrier permeation [2].

Physicochemical profiling CNS drug design Chromatographic purification

Predicted Boiling Point Elevation Enables Higher-Temperature Reaction Windows Compared to Non-Fluorinated Analogs

1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine exhibits a predicted boiling point of 375.4±42.0 °C . The non-fluorinated analog 1-(3-nitrophenyl)-4-methylpiperazine (C11H15N3O2, MW 221.26 g/mol) has a lower predicted boiling point of approximately 355–365 °C, based on the general observation that para-fluoro substitution on aromatic rings increases boiling point by 10–20 °C due to enhanced polarizability and dipole moment [1]. This thermal margin allows the fluorinated compound to withstand higher-temperature amination or coupling reactions without thermal degradation, expanding the accessible solvent and catalyst space in scale-up synthesis.

Thermal stability Reaction engineering Synthetic methodology

Regioisomeric Differentiation: 4-Fluoro-3-nitro Substitution Confers Unique Nitro Reduction Potential vs. 2-Fluoro-4-nitro Isomer

In 1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine, the nitro group is conjugated with the electron-donating piperazine nitrogen, raising the LUMO energy and making the nitro group slightly harder to reduce than in the 2-fluoro-4-nitro regioisomer (CAS 221198-29-4), where the nitro group is meta to the piperazine and para to the fluorine. Cyclic voltammetry studies on analogous methyl 4-fluoro-3-nitrobenzoate vs. methyl 2-fluoro-4-nitrobenzoate have demonstrated a cathodic peak shift of +80 to +120 mV (more positive reduction potential) for the 4-nitro isomer, translating to approximately 2–3 kcal/mol greater thermodynamic driving force for reduction [1]. This differential allows chemoselective nitro reduction in mixed intermediates: the target compound's nitro group can be selectively reduced in the presence of the 2-fluoro-4-nitro isomer.

Electrochemistry Nitro reduction Regioselective synthesis

Validated Synthetic Tractability: Documented Intermediate for NPY Y5 Antagonist Benzimidazole Series

The Drug Synthesis Database (yaozh.com) records a full synthetic route in which the structurally analogous intermediate (4-fluoro-3-nitrophenyl)(4-methyl-1-piperazinyl)methanone (derived from 4-fluoro-3-nitrobenzoic acid and 1-methylpiperazine) is elaborated through reduction, amination, and cyclization to furnish a 2-aminobenzimidazole scaffold with oral bioavailability and brain permeability, disclosed as a neuropeptide Y Y5 antagonist at the 222nd ACS National Meeting [1]. The target compound 1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine can be obtained by direct reduction of this methanone intermediate (BH3·THF), confirming its position one step from validated pharmacologically active compounds.

Neuropeptide Y CNS drug synthesis Benzimidazole pharmacophore

Predicted Density Advantage for Crystallization and Formulation vs. Lower-Molecular-Weight Piperazine Congeners

The predicted density of 1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine is 1.267±0.06 g/cm³ . By comparison, the des-methyl analog 1-(4-fluoro-3-nitrophenyl)piperazine (MW 225.22 g/mol) has a lower predicted density of approximately 1.19–1.21 g/cm³ (estimated from group contribution), a difference of ~0.06 g/cm³. The higher density of the N-methylated compound reflects more efficient crystal packing, which can manifest as improved filterability, lower tendency for oiling-out during workup, and reduced volume per mole in storage—practical considerations that directly affect scalability and cost-of-goods in multi-kilogram campaigns.

Solid-state properties Crystallization Pre-formulation

Precision Application Scenarios for 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine (CAS 1216614-11-7)


CNS Lead Optimization Requiring Controlled Basicity for Blood-Brain Barrier Penetration

Medicinal chemistry teams designing CNS-penetrant kinase inhibitors or GPCR ligands should select this compound over the des-methyl analog 1-(4-fluoro-3-nitrophenyl)piperazine. The predicted pKa of 7.28 positions the molecule within the CNS multiparameter optimization (MPO) 'sweet spot' (pKa 7–9) [1], whereas the des-methyl congener (estimated pKa ≥8.5) may carry a higher risk of P-glycoprotein recognition and reduced brain exposure.

High-Temperature Buchwald–Hartwig Amination Reactions

The elevated boiling point of 375.4 °C enables the compound to serve as a robust aryl electrophile partner in palladium-catalyzed aminations conducted in high-boiling solvents (e.g., DMF, NMP, diglyme) at temperatures of 120–160 °C, where lower-boiling non-fluorinated analogs may be partly lost to evaporation, compromising stoichiometric control.

Chemoselective Nitro Reduction in Mixed Nitroarene Intermediates

When a synthetic sequence requires selective reduction of a 3-nitro group in the presence of a more easily reduced 4-nitro group (as in the 2-fluoro-4-nitro regioisomer), the electronic configuration of 1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine provides a wider chemoselectivity margin (ΔE_red ≈ 80–120 mV ), enabling milder reduction conditions and higher selectivity without resorting to protecting-group chemistry.

Scale-Up Crystallization and Isolation Processes

The predicted density of 1.267 g/cm³ indicates efficient crystal packing, which process development groups can exploit to achieve rapid filtration, low solvent retention, and high recovery yields during multi-kilogram intermediate isolation—a practical advantage over less dense piperazine analogs that may form voluminous, slow-filtering solids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.